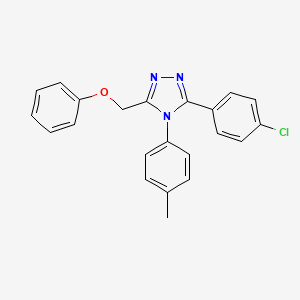
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with substituted nitriles or amidines. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, disrupt cellular processes, or interfere with the synthesis of essential biomolecules. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-
- 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(methoxymethyl)-
- 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(ethoxymethyl)-
Uniqueness
The uniqueness of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4H-1,2,4-triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal agents and in the treatment of various diseases. This article aims to provide a comprehensive overview of the biological activity associated with this specific triazole derivative, including its antimicrobial, anticancer, and anti-inflammatory properties.
- IUPAC Name: 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole
- Molecular Formula: C18H16ClN3O
- Molecular Weight: 325.79 g/mol
- CAS Number: Not specifically listed in the search results; however, related compounds can be referenced for structural comparisons.
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrate activity against various bacterial strains. For instance:
- Inhibition Zones: Compounds similar to triazoles have shown inhibition zones ranging from 17 to 23 mm against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentration (MIC): The MIC values for effective triazole derivatives were reported between 62.5 to 250 µg/ml .
Anticancer Activity
Triazole derivatives have also been investigated for their potential anticancer effects:
- Cell Lines Tested: The cytotoxicity of synthesized triazole derivatives was tested on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .
- Results: Certain derivatives exhibited higher selectivity towards cancer cells with significant cytotoxic effects. For example, one derivative inhibited cell migration effectively and showed promise as an antimetastatic candidate .
Anti-inflammatory Properties
The anti-inflammatory potential of triazoles has been documented:
- Mechanism of Action: Triazoles may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways.
- Research Findings: Studies have suggested that specific triazole derivatives can reduce inflammatory markers in vitro and in vivo models .
Case Studies
Properties
CAS No. |
141078-93-5 |
|---|---|
Molecular Formula |
C22H18ClN3O |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H18ClN3O/c1-16-7-13-19(14-8-16)26-21(15-27-20-5-3-2-4-6-20)24-25-22(26)17-9-11-18(23)12-10-17/h2-14H,15H2,1H3 |
InChI Key |
HADQMNWSGVMPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















